molecular formula C18H20N2OS B3058527 Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]- CAS No. 89929-14-6

Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]-

Cat. No.: B3058527
CAS No.: 89929-14-6
M. Wt: 312.4 g/mol
InChI Key: QKKCZZZKOLDHBD-UHFFFAOYSA-N
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Description

Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is part of the phenothiazine class, which is known for its significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]- typically involves the reaction of phenothiazine derivatives with appropriate reagents under controlled conditions. One common method includes the alkylation of phenothiazine with 3-(methylamino)propyl halides, followed by acetylation to introduce the ethanone group. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Electrophilic aromatic substitution reactions are common, where the phenothiazine ring can be substituted with various electrophiles like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated phenothiazine derivatives.

Scientific Research Applications

Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Studied for its interactions with various biological molecules and its potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including antipsychotic and antiemetic effects.

    Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]- involves its interaction with various molecular targets, including neurotransmitter receptors in the central nervous system. It acts as an antagonist at dopaminergic and serotonergic receptors, which contributes to its antipsychotic and antiemetic effects. The compound also affects histaminergic and adrenergic receptors, leading to a broad range of pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

    Promethazine: Known for its antihistamine and antiemetic effects.

    Thioridazine: Used as an antipsychotic with a similar mechanism of action.

Uniqueness

Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other phenothiazine derivatives. Its unique structure allows for targeted interactions with specific receptors, making it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

1-[10-[3-(methylamino)propyl]phenothiazin-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-13(21)14-8-9-18-16(12-14)20(11-5-10-19-2)15-6-3-4-7-17(15)22-18/h3-4,6-9,12,19H,5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKCZZZKOLDHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335455
Record name Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89929-14-6
Record name Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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